molecular formula C15H10FNO3 B14786677 (E)-1-(4-fluorophenyl)-3-(3-nitrophenyl)-2-propen-1-one

(E)-1-(4-fluorophenyl)-3-(3-nitrophenyl)-2-propen-1-one

Cat. No.: B14786677
M. Wt: 271.24 g/mol
InChI Key: SJRIIEVLCFGBBR-UHFFFAOYSA-N
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Description

(E)-1-(4-fluorophenyl)-3-(3-nitrophenyl)-2-propen-1-one is a chalcone derivative, a class of organic compounds with a characteristic α,β-unsaturated carbonyl system. Chalcones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

The synthesis of (E)-1-(4-fluorophenyl)-3-(3-nitrophenyl)-2-propen-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-fluoroacetophenone and 3-nitrobenzaldehyde in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an ethanol or methanol solvent. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the chalcone is complete. The product is then purified by recrystallization or column chromatography.

Chemical Reactions Analysis

(E)-1-(4-fluorophenyl)-3-(3-nitrophenyl)-2-propen-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding epoxides or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding alcohols or alkanes.

    Substitution: The nitro group in the compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the nitro group to form amines or thioethers.

    Cyclization: The compound can undergo cyclization reactions to form various heterocyclic compounds, which are valuable intermediates in pharmaceutical synthesis.

Scientific Research Applications

(E)-1-(4-fluorophenyl)-3-(3-nitrophenyl)-2-propen-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound exhibits antibacterial, antifungal, and anti-inflammatory properties, making it a potential candidate for developing new therapeutic agents.

    Medicine: Due to its anticancer properties, it is studied for its potential use in cancer treatment. It has shown inhibitory activity against certain cancer cell lines.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The biological activity of (E)-1-(4-fluorophenyl)-3-(3-nitrophenyl)-2-propen-1-one is primarily attributed to its α,β-unsaturated carbonyl system. This system allows the compound to interact with various biological targets, including enzymes and receptors. The compound can inhibit the activity of certain enzymes by forming covalent bonds with nucleophilic residues in the active site, leading to the disruption of essential biological processes. Additionally, the compound can induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

(E)-1-(4-fluorophenyl)-3-(3-nitrophenyl)-2-propen-1-one is unique due to the presence of both fluorine and nitro substituents, which enhance its biological activity and chemical reactivity. Similar compounds include:

    (E)-1-(4-chlorophenyl)-3-(3-nitrophenyl)-2-propen-1-one: This compound has a chlorine substituent instead of fluorine, which affects its reactivity and biological activity.

    (E)-1-(4-methylphenyl)-3-(3-nitrophenyl)-2-propen-1-one:

    (E)-1-(4-methoxyphenyl)-3-(3-nitrophenyl)-2-propen-1-one: The methoxy group provides different electronic and steric effects compared to the fluorine substituent, leading to variations in activity and reactivity.

Properties

IUPAC Name

1-(4-fluorophenyl)-3-(3-nitrophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FNO3/c16-13-7-5-12(6-8-13)15(18)9-4-11-2-1-3-14(10-11)17(19)20/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJRIIEVLCFGBBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FNO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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